5-Aminomethyl-3-isopropylisoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-propan-2-yl-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXNIPKWBZUUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424355 | |

| Record name | 5-Aminomethyl-3-isopropylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543713-30-0 | |

| Record name | 5-Aminomethyl-3-isopropylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(propan-2-yl)-1,2-oxazol-5-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-Aminomethyl-3-isopropylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of the spectroscopic characterization of 5-aminomethyl-3-isopropylisoxazole, a key building block in medicinal chemistry.[1][2] While direct experimental spectra for this specific compound are not widely published, this document, grounded in established spectroscopic principles and data from analogous isoxazole derivatives, offers a robust framework for its analysis. We will explore the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, explain the rationale behind the experimental choices, and provide detailed methodologies for data acquisition and interpretation.

Introduction: The Significance of this compound

This compound, with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.19 g/mol , is a versatile heterocyclic compound.[1][3] Its structure, featuring a reactive primary amine and a stable isoxazole ring, makes it a valuable synthon in the development of novel therapeutic agents, particularly in neuropharmacology and other areas of drug discovery.[1][4] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, ensuring the reliability of subsequent biological and pharmacological studies.

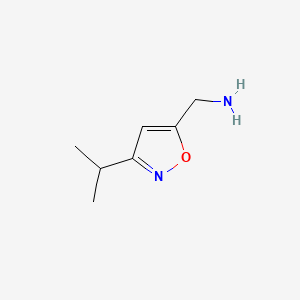

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Data Acquisition

A standard approach for acquiring high-quality NMR spectra of isoxazole derivatives involves dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and running the experiment on a 400 MHz or higher field spectrometer.[5][6]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent.

-

Instrumentation: Utilize a spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a standard probe temperature (e.g., 298 K).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans will be necessary compared to ¹H NMR.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Predicted ¹H NMR Spectral Data

Based on the analysis of similar isoxazole structures, the following proton signals are anticipated for this compound.[7][8][9][10]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.2 | Singlet | 1H | Isoxazole ring proton (H4) |

| ~4.0 | Singlet | 2H | Methylene protons (-CH₂-NH₂) |

| ~3.0 | Septet | 1H | Isopropyl methine proton (-CH-(CH₃)₂) |

| ~1.8 | Broad Singlet | 2H | Amine protons (-NH₂) |

| ~1.3 | Doublet | 6H | Isopropyl methyl protons (-CH-(CH₃)₂) |

Rationale:

-

The isoxazole ring proton (H4) is expected to be a singlet in the aromatic region, typically around 6.0-6.5 ppm.[7]

-

The aminomethyl protons (-CH₂-NH₂) will likely appear as a singlet due to the absence of adjacent protons for coupling.

-

The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons.

-

The amine protons often appear as a broad singlet and their chemical shift can be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data

The predicted carbon chemical shifts are based on data from various isoxazole derivatives.[8][9][10][11]

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Isoxazole ring carbon (C3) |

| ~160 | Isoxazole ring carbon (C5) |

| ~100 | Isoxazole ring carbon (C4) |

| ~40 | Methylene carbon (-CH₂-NH₂) |

| ~28 | Isopropyl methine carbon (-CH-(CH₃)₂) |

| ~22 | Isopropyl methyl carbons (-CH-(CH₃)₂) |

Rationale:

-

The carbon atoms of the isoxazole ring are deshielded and appear at lower field.

-

The aliphatic carbons of the isopropyl and aminomethyl groups will resonate at higher field.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: MS Data Acquisition

Electrospray ionization (ESI) is a suitable technique for the analysis of this compound due to the presence of the basic amine group, which is readily protonated.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

-

Data Acquisition:

-

Operate the instrument in positive ion mode.

-

Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

-

Predicted Mass Spectrum

The expected mass spectrum will show a prominent peak for the protonated molecule.

| m/z | Assignment |

| 141.10 | [M+H]⁺ |

Predicted Fragmentation Pathway:

Caption: Predicted ESI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which is a simple and rapid method for liquid samples.[5]

Step-by-Step Methodology:

-

Sample Preparation: Place a drop of the neat liquid sample directly on the ATR crystal.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[4][12][13][14]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H stretch | Primary amine (-NH₂) |

| 3000-2850 | C-H stretch | Aliphatic (isopropyl, methylene) |

| 1620-1580 | C=N stretch | Isoxazole ring |

| 1470-1430 | C=C stretch | Isoxazole ring |

| 1385-1365 | C-H bend | Isopropyl (gem-dimethyl) |

Rationale:

-

The N-H stretching of the primary amine will appear as a medium to strong band in the 3400-3250 cm⁻¹ region.

-

The aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹.

-

The characteristic C=N and C=C stretching vibrations of the isoxazole ring will be present in the 1620-1430 cm⁻¹ region.

-

The isopropyl group will show a characteristic bending vibration.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a solid foundation for the characterization of this compound. By combining the predictive power of NMR, the molecular weight and fragmentation information from MS, and the functional group identification from IR, researchers can confidently verify the structure and purity of this important synthetic intermediate. While the data presented here is based on established principles and analysis of related compounds, it serves as a valuable roadmap for the empirical analysis of this compound in any research or drug development setting.

References

- Wiley-VCH. (2007).

- Palmer, M. H., & Nelson, A. D. (2003). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Journal of Molecular Structure, 660, 49-65.

- Al-Warhi, T., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30188-30203.

- ACS Publications. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.

- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI)

- Kavurmaci, S. S., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central.

- The Royal Society of Chemistry. (n.d.).

- Der Pharma Chemica. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.).

- MDPI. (n.d.).

- Chem-Impex. (n.d.). This compound.

- The Royal Society of Chemistry. (n.d.).

- MDPI. (n.d.).

- CymitQuimica. (n.d.). (3-Isopropylisoxazol-5-yl)methanamine.

- Benchchem. (n.d.).

- MDPI. (n.d.).

- Chem-Impex. (n.d.). 5-Aminométhyl-3-isopropylisoxazole.

- ResearchGate. (2017). (a) Molecular framework of 3,5-disubstituted isoxazoles involving... Download Scientific Diagram.

- PubMed. (2008). Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents.

- ACS Publications. (n.d.). Organic Letters Ahead of Print.

- ResearchGate. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area.

- MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.

- National Institute of Standards and Technology. (n.d.). 5-Amino-3-methylisoxazole. NIST WebBook.

- Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- ChemicalBook. (n.d.). isoxazol-5-amine(14678-05-8) 1H NMR spectrum.

- National Institute of Standards and Technology. (n.d.). Oxazole. NIST WebBook.

- National Institute of Standards and Technology. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST WebBook.

- PubChem. (n.d.). (3-Methylisoxazol-5-yl)methanamine.

- BLD Pharm. (n.d.).

- ResearchGate. (n.d.). 1 H--NMR spectrum (300 MHz, d 3--MeOD, 295 K) of the protected...

- PubChem. (n.d.). (3-(o-Tolyl)isoxazol-5-yl)methanamine.

- PubChem. (n.d.). (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine.

- National Institutes of Health. (n.d.). (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine. PubChem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (3-Isopropylisoxazol-5-yl)methanamine | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

5-Aminomethyl-3-isopropylisoxazole: A Technical Guide to its Biological Significance and Application in Drug Discovery

This guide provides an in-depth technical exploration of 5-Aminomethyl-3-isopropylisoxazole, a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. We will move beyond a simple datasheet to provide a nuanced understanding of its current and potential biological activities, its primary role as a synthetic building block, and the experimental avenues for future investigation.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents.[1] The isoxazole core is present in drugs with diverse activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] this compound represents a strategically functionalized member of this class, offering a primary amine handle for further chemical elaboration.

While primarily recognized as a versatile building block in the synthesis of more complex pharmaceuticals, the inherent structural features of this compound suggest a potential for direct biological activity, particularly within the central nervous system.[4][5] This guide will dissect both its established utility and its latent therapeutic possibilities.

Primary Application: A Versatile Synthon for Neurological Drug Candidates

The principal application of this compound is as a key intermediate in the synthesis of novel therapeutic agents.[4] Its structural attributes—a stable isoxazole core and a reactive primary aminomethyl group—make it an ideal starting material for constructing molecules with enhanced efficacy and specificity.[5]

Targeting Neurological Disorders

A significant focus of research involving this compound is the development of drugs for neurological conditions such as Alzheimer's and Parkinson's disease.[4][5] The isoxazole moiety can serve as a bioisostere for other functional groups, improving pharmacokinetic properties and target engagement. The aminomethyl group provides a convenient point of attachment for building out molecular complexity to interact with specific biological targets within the central nervous system.

Postulated Biological Activity: A GABA-A Receptor Agonist?

While direct experimental evidence for the biological activity of this compound is not extensively documented in peer-reviewed literature, a compelling hypothesis can be formulated based on the activity of a closely related analog, 5-Aminomethyl-3-methoxyisoxazole.

The GABA Analogy

5-Aminomethyl-3-methoxyisoxazole is recognized as a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[6] The isoxazole ring in this analog effectively mimics the carboxyl group of GABA, allowing it to bind to and activate GABA-A receptors.[6] This agonistic action leads to the opening of chloride ion channels, resulting in hyperpolarization of the neuron and a reduction in its excitability.[6]

Given the structural similarity, it is highly probable that this compound also functions as a GABA-A receptor agonist. The replacement of the methoxy group with an isopropyl group would modulate the lipophilicity and steric bulk at the 3-position of the isoxazole ring, potentially influencing binding affinity, selectivity for different GABA-A receptor subtypes, and pharmacokinetic properties.

Proposed Mechanism of Action

The proposed mechanism involves the binding of this compound to the GABA binding site on the GABA-A receptor complex. This allosteric modulation enhances the influx of chloride ions, leading to an inhibitory postsynaptic potential. This mechanism is central to the action of many anxiolytic, sedative, and anticonvulsant drugs.

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Topic: 5-Aminomethyl-3-isopropylisoxazole as a Putative GABA-A Receptor Agonist: A Framework for Synthesis, Characterization, and Validation

An In-depth Technical Guide for the Scientific Professional

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

The γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS), remains a high-value target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] The isoxazole scaffold represents a privileged structure in medicinal chemistry, forming the core of several known GABA-A receptor modulators.[3][4] This guide presents a comprehensive technical framework for the synthesis and rigorous pharmacological evaluation of 5-Aminomethyl-3-isopropylisoxazole, a novel, rationally designed small molecule with putative GABA-A receptor agonist activity. While direct literature on this specific molecule is nascent, its structural analogy to known GABAergic compounds, such as 5-Aminomethyl-3-methoxyisoxazole, provides a strong rationale for its investigation.[5] We provide detailed, field-proven protocols for chemical synthesis, radioligand binding assays, and functional characterization via electrophysiology, designed to establish a definitive pharmacological profile. This document serves as a self-validating roadmap for researchers seeking to explore this and similar isoxazole derivatives as potential next-generation CNS therapeutics.

Introduction: The Rationale for Investigating this compound

The therapeutic potential of modulating the GABA-A receptor is well-established, with drugs like benzodiazepines and barbiturates serving as cornerstones in the treatment of anxiety, epilepsy, and sleep disorders.[2][6] However, the clinical utility of these agents is often limited by side effects stemming from a lack of receptor subtype selectivity.[6] The vast heterogeneity of GABA-A receptors, which are pentameric assemblies of 19 possible subunits (e.g., α1–6, β1–3, γ1–3), allows for the development of drugs with tailored physiological effects.[7][8] For instance, ligands selective for α2/α3-containing receptors may offer anxiolysis without the sedation mediated by α1 subunits.[6]

The isoxazole ring is a bioisostere for the carboxylate group of GABA, enabling it to interact with the GABA binding site located at the α/β subunit interface of the receptor.[5][9] The parent compound, muscimol, is a classic isoxazole-based GABA-A agonist.[3] Our target molecule, this compound, is a structural analog of GABA, designed with two key features:

-

The 5-Aminomethyl Group: This provides the basic amine, crucial for mimicking the amino group of GABA.

-

The 3-Isopropyl Group: This lipophilic substitution is hypothesized to influence the molecule's binding affinity and potentially confer selectivity for specific GABA-A receptor subunit combinations.

This guide outlines the necessary experimental journey, from the molecule's creation on the bench to its definitive characterization as a GABA-A receptor agonist.

Proposed Synthesis Pathway

The synthesis of novel chemical entities is the foundational step in drug discovery. A plausible and efficient synthetic route for this compound can be adapted from established isoxazole synthesis methodologies.[10][11] The proposed multi-step pathway begins with readily available starting materials and proceeds through key intermediates to yield the target compound.

Experimental Protocol: Synthesis of this compound

-

Step 1: Claisen Condensation. React isobutyronitrile with ethyl acetate in the presence of a strong base like sodium ethoxide (NaOEt) to form the β-ketonitrile intermediate, 3-cyano-4-methylpentan-2-one. The causality here is the generation of a carbanion from ethyl acetate which then attacks the nitrile carbon of isobutyronitrile.

-

Step 2: Isoxazole Ring Formation. Treat the β-ketonitrile intermediate with hydroxylamine hydrochloride (NH₂OH·HCl). This is a classic cyclization-condensation reaction where the hydroxylamine reacts with the ketone and nitrile moieties to form the 3-isopropyl-5-methylisoxazole core.

-

Step 3: Radical Bromination. The methyl group at the 5-position is selectively brominated using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This positions a leaving group for the subsequent nucleophilic substitution.

-

Step 4: Azide Substitution. The resulting 5-(bromomethyl)-3-isopropylisoxazole is reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF to form 5-(azidomethyl)-3-isopropylisoxazole. This is a standard SN2 reaction.

-

Step 5: Reduction to Amine. The azide intermediate is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (H₂ over Pd/C) to yield the final product, this compound.

-

Purification and Characterization. The final product must be purified via column chromatography or recrystallization. Its identity and purity (>95%) should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Proposed multi-step synthesis workflow for this compound.

In Vitro Pharmacological Characterization

Once synthesized and purified, the compound must be rigorously tested to determine its interaction with the GABA-A receptor. This involves a two-pronged approach: assessing its ability to bind to the receptor and its ability to activate the receptor's function (i.e., open the chloride channel).

Radioligand Binding Assays: Quantifying Affinity

Binding assays are essential for determining if the compound physically interacts with the GABA-A receptor and for quantifying its binding affinity (Ki). A competitive binding assay using a known radiolabeled GABA-A agonist, such as [³H]muscimol, is the gold standard.[12][13]

-

Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain (or from HEK293 cells stably expressing a specific GABA-A receptor subtype).

-

Assay Setup: In a 96-well plate, incubate the membranes with a fixed concentration of [³H]muscimol (e.g., 2 nM) and a range of concentrations of the test compound (this compound, from 1 nM to 100 µM).[13]

-

Controls:

-

Total Binding: Membranes + [³H]muscimol only.

-

Non-specific Binding (NSB): Membranes + [³H]muscimol + a high concentration of unlabeled GABA (e.g., 100 µM) to saturate all specific binding sites.[13]

-

-

Incubation: Incubate the plate at 4°C for 60 minutes to reach equilibrium. The choice of low temperature minimizes degradation and non-specific binding.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove unbound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Standard workflow for a competitive radioligand binding assay.

Table 1: Hypothetical Binding Affinity Data

This table illustrates how results should be presented to compare the compound's affinity across different GABA-A receptor subtypes, which is critical for determining its selectivity profile.

| Receptor Subtype | Compound Ki (nM) |

| α1β2γ2 | 150 ± 12 |

| α2β2γ2 | 85 ± 9 |

| α3β2γ2 | 92 ± 11 |

| α5β2γ2 | 550 ± 45 |

Functional Assays: Confirming Agonist Activity

While binding is necessary, it is not sufficient to prove agonism. A functional assay is required to demonstrate that the compound binding to the receptor leads to the opening of the chloride channel. Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes expressing recombinant GABA-A receptors is a robust and widely used method.[14][15]

-

Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject them with cRNAs encoding the desired GABA-A receptor subunits (e.g., human α1, β2, and γ2). Incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with recording buffer.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -70 mV.[1]

-

Establish a stable baseline current.

-

-

Compound Application: Apply GABA at its EC₅₀ concentration to elicit a control current (I_control). After washout, apply the test compound (this compound) across a range of concentrations (e.g., 10 nM to 1 mM) and record the peak inward current (I_test) at each concentration.

-

Data Analysis:

-

Agonist Activity: Construct a dose-response curve by plotting the normalized current (I_test / I_max_GABA) against the log concentration of the test compound.

-

EC₅₀ Determination: Fit the curve using a sigmoidal dose-response equation to determine the EC₅₀ (concentration that elicits 50% of the maximal response).

-

Efficacy (I_max): Determine the maximal current elicited by the test compound relative to the maximal current elicited by a saturating concentration of GABA. A full agonist will have an I_max similar to GABA, while a partial agonist will have a lower I_max.[16]

-

Table 2: Hypothetical Functional Data (TEVC)

This table summarizes the key functional parameters that define the compound as a full or partial agonist and its potency.

| Receptor Subtype | Compound EC₅₀ (µM) | Efficacy (I_max % of GABA) |

| α1β2γ2 | 2.5 ± 0.3 | 95 ± 5% (Full Agonist) |

| α2β2γ2 | 1.1 ± 0.2 | 98 ± 4% (Full Agonist) |

| α5β2γ2 | 15.7 ± 1.8 | 65 ± 7% (Partial Agonist) |

Mechanism of Action: The GABA-A Signaling Pathway

The binding of an agonist like this compound to the GABA-A receptor initiates a cascade that results in neuronal inhibition. Understanding this pathway is fundamental to interpreting the functional data.

Upon binding of two agonist molecules to the extracellular domain at the interfaces between the α and β subunits, the receptor undergoes a conformational change.[9][17] This change opens the integral chloride (Cl⁻) ion channel. In most mature neurons, the intracellular Cl⁻ concentration is lower than the extracellular concentration. Therefore, channel opening leads to a rapid influx of Cl⁻ ions down their electrochemical gradient.[17] This influx of negative charge causes hyperpolarization of the postsynaptic membrane, moving its potential further from the threshold required to fire an action potential. This increase in the inhibition threshold is the cellular basis of the compound's sedative, anxiolytic, or anticonvulsant effects.[1][5]

Caption: Signaling cascade initiated by a GABA-A receptor agonist.

Conclusion and Future Directions

This guide provides a robust, integrated framework for the synthesis and comprehensive pharmacological validation of this compound as a putative GABA-A receptor agonist. By following the detailed protocols for chemical synthesis, radioligand binding, and electrophysiological analysis, researchers can definitively determine the compound's affinity, potency, efficacy, and subtype selectivity.

The causality-driven experimental design ensures that each step logically validates the next, culminating in a high-confidence pharmacological profile. Positive findings from this in vitro characterization would warrant progression to further preclinical studies, including assessment of metabolic stability, off-target liability screening, and in vivo behavioral models for anxiety, epilepsy, or sedation. The exploration of such rationally designed molecules is a critical endeavor in the quest for safer and more effective therapies for CNS disorders.

References

-

A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells . PubMed. [Link]

-

REVIEW ON THE SYNTHESIS AND POTENTIAL THERAPEUTIC APPLICATIONS OF HETEROCYCLIC PRODUCTS OF 5-AMINO-3-METHYLISOXAZOLE . ResearchGate. [Link]

-

The molecular basis of drug selectivity for α5 subunit-containing GABAA receptors . PubMed. [Link]

-

Individual Properties of the Two Functional Agonist Sites in GABA A Receptors . The Journal of Neuroscience. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides . National Institutes of Health (NIH). [Link]

-

GABA receptor agonists: relationship between structure and biological activity in vivo and in vitro . PubMed. [Link]

-

Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes . National Institutes of Health (NIH). [Link]

- Preparation method of 3-amino-5-methyl isoxazole.

-

one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ . Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

-

The molecular basis of drug selectivity for α5 subunit-containing GABAA receptors . National Institutes of Health (NIH). [Link]

-

Presynaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor-mediated stimulation of glutamate and GABA release in the rat striatum in vivo: a dual-label microdialysis study . PubMed. [Link]

-

A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology . PubMed. [Link]

-

GABAA receptors: structure and function in the basal ganglia . National Institutes of Health (NIH). [Link]

-

Long-term effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate and 6-nitro-7-sulphamoylbenzo(f)quinoxaline-2,3-dione in the rat basal ganglia: calcification, changes in glutamate receptors and glial reactions . PubMed. [Link]

-

Ester to amide substitution improves selectivity, efficacy and kinetic behavior of a benzodiazepine positive modulator of GABAA receptors containing the α5 subunit . National Institutes of Health (NIH). [Link]

-

GABA Receptor Physiology and Pharmacology . National Institutes of Health (NIH). [Link]

-

Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor . PubMed. [Link]

-

A Benzodiazepine Ligand with Improved GABAA Receptor α 5-Subunit Selectivity Driven by Interactions with Loop C . PubMed. [Link]

-

The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity . National Institutes of Health (NIH). [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides . MDPI. [Link]

-

Functional and Structural Analysis of the GABAA Receptor 1 Subunit during Channel Gating and Alcohol Modulation . ResearchGate. [Link]

-

Structure-Dependent Activity of Natural GABA(A) Receptor Modulators . MDPI. [Link]

-

Effects of 5-(4-piperidyl) isoxazol-3-ol (4-PIOL), a GABA(A) receptor partial agonist, on recombinant human GABA(A) receptors . PubMed. [Link]

-

Modulation of GABA Release by alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate and N-methyl-D-aspartate Receptors in Matrix-Enriched Areas of the Rat Striatum . PubMed. [Link]

-

Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections . National Institutes of Health (NIH). [Link]

-

Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins . National Institutes of Health (NIH). [Link]

-

Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes . ACS Chemical Neuroscience. [Link]

-

5‐Amino‐3‐methyl‐4‐isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities . Semantic Scholar. [Link]

-

GABAA receptors: structure, function, pharmacology, and related disorders . National Institutes of Health (NIH). [Link]

-

GABAA receptor . Wikipedia. [Link]

-

Strategies to Avoid and Reduce Off-Target Effects . CRISPR Medicine News. [Link]

-

In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives . National Institutes of Health (NIH). [Link]

Sources

- 1. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. GABA receptor agonists: relationship between structure and biological activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators | MDPI [mdpi.com]

- 7. The molecular basis of drug selectivity for α5 subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 12. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of 5-(4-piperidyl) isoxazol-3-ol (4-PIOL), a GABA(A) receptor partial agonist, on recombinant human GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of 5-Aminomethyl-3-isopropylisoxazole in CNS

An In-Depth Technical Guide to the Predicted Mechanism of Action of 5-Aminomethyl-3-isopropylisoxazole in the Central Nervous System

Abstract

This technical guide provides a comprehensive analysis of the predicted mechanism of action for the novel compound, this compound, within the central nervous system (CNS). Due to the absence of direct empirical data on this specific molecule, this document synthesizes information from structure-activity relationship (SAR) studies of analogous isoxazole-containing compounds to propose plausible biological targets and signaling pathways. We present two primary hypothetical mechanisms: negative allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and modulation of γ-aminobutyric acid type A (GABA-A) receptors. For each proposed mechanism, we detail the underlying scientific rationale, key molecular interactions, and a rigorous, step-by-step experimental protocol for validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the potential therapeutic applications of this and similar isoxazole derivatives.

Introduction: The Isoxazole Scaffold as a Privileged Motif in CNS Drug Discovery

The isoxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Its unique physicochemical properties, including its ability to act as a bioisosteric replacement for other functional groups and its capacity to engage in various non-covalent interactions, make it a "privileged" scaffold in drug design.[2] Numerous approved drugs and clinical candidates containing the isoxazole core exhibit activity against a range of CNS disorders, including epilepsy, anxiety, and schizophrenia, highlighting the versatility of this chemical entity.[1][2][4]

The subject of this guide, this compound, is a novel compound for which the mechanism of action in the CNS has not been empirically determined. However, its structural features—namely the isoxazole core, a C5 aminomethyl substituent, and a C3 isopropyl group—provide a strong basis for predicting its biological targets through structure-activity relationship (SAR) analysis of related molecules. This guide will explore the two most probable mechanisms of action, providing a theoretical framework and actionable experimental plans for their validation.

Predicted Mechanism I: Negative Allosteric Modulation of AMPA Receptors

A substantial body of evidence points to isoxazole derivatives as potent modulators of ionotropic glutamate receptors, particularly AMPA receptors.[5][6][7][8] AMPA receptors are critical for mediating fast excitatory neurotransmission in the CNS, and their overactivation is implicated in pathological conditions such as chronic pain and excitotoxicity.[5][8]

Rationale for AMPA Receptor Modulation

Structurally similar isoxazole-4-carboxamide derivatives have been shown to be potent negative allosteric modulators of AMPA receptors.[5][6][7][8] These compounds bind to a regulatory site distinct from the glutamate-binding domain and inhibit receptor activity, often by altering the kinetics of deactivation and desensitization.[5][8] The isopropyl group at the C3 position of this compound may confer the necessary lipophilicity to interact with a hydrophobic pocket within the AMPA receptor complex, a common feature in the SAR of isoxazole-based receptor modulators.[9] The aminomethyl group at the C5 position could potentially form hydrogen bonds with key residues in the allosteric binding site.

Proposed Signaling Pathway

The proposed mechanism involves this compound binding to an allosteric site on the AMPA receptor, leading to a conformational change that reduces the probability of channel opening upon glutamate binding. This would result in a decrease in postsynaptic excitatory currents and a dampening of excessive neuronal firing.

Caption: Proposed negative allosteric modulation of AMPA receptors.

Experimental Validation: Whole-Cell Patch-Clamp Electrophysiology

The most direct method to test this hypothesis is to measure the effect of this compound on AMPA receptor-mediated currents using whole-cell patch-clamp electrophysiology in a heterologous expression system (e.g., HEK293 cells) or in primary neuronal cultures.

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2) and a fluorescent reporter (e.g., GFP) using a suitable transfection reagent.

-

Allow 24-48 hours for receptor expression.

-

-

Electrophysiological Recording:

-

Prepare an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).

-

Prepare an internal pipette solution containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, and 2 ATP-Mg (pH 7.2).

-

Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.

-

Identify transfected cells by GFP fluorescence.

-

Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (3-5 MΩ resistance).

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application and Data Acquisition:

-

Dissolve this compound in a suitable vehicle (e.g., DMSO) and then dilute to final concentrations in the external solution.

-

Apply a saturating concentration of glutamate (e.g., 10 mM) to elicit a maximal AMPA receptor current.

-

Co-apply glutamate with increasing concentrations of this compound to determine its effect on the current amplitude.

-

Record currents using an appropriate amplifier and digitizer.

-

Analyze the data to determine the IC50 value for the inhibition of the AMPA receptor current.

-

Expected Outcome: If the hypothesis is correct, this compound will cause a concentration-dependent reduction in the amplitude of glutamate-evoked currents.

Predicted Mechanism II: Modulation of GABA-A Receptors

The isoxazole scaffold is also a known constituent of molecules that interact with GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the brain.[10][11] Modulation of GABA-A receptors can result in sedative, anxiolytic, and anticonvulsant effects.[12][13]

Rationale for GABA-A Receptor Modulation

The structural similarity of the isoxazole ring to the endogenous ligand GABA, as well as its presence in known GABA-A receptor antagonists, suggests a potential interaction.[11] The aminomethyl group in this compound could mimic the amine group of GABA, potentially allowing it to bind to the GABA binding site or an allosteric site. Depending on the nature of the interaction, the compound could act as an agonist, antagonist, or allosteric modulator.

Proposed Signaling Pathway

In this hypothetical mechanism, this compound binds to the GABA-A receptor, either potentiating or inhibiting the influx of chloride ions in response to GABA binding. For the purpose of this guide, we will illustrate a positive allosteric modulation scenario, which is common for CNS depressants.

Caption: Proposed positive allosteric modulation of GABA-A receptors.

Experimental Validation: Radioligand Binding Assay

A radioligand binding assay is a standard method to determine if a compound binds to a specific receptor and to quantify its binding affinity.

Protocol:

-

Membrane Preparation:

-

Homogenize rat cortical tissue in a buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a radiolabeled ligand for the GABA-A receptor (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site), and varying concentrations of this compound.

-

To determine non-specific binding, add a high concentration of a known unlabeled ligand (e.g., unlabeled GABA or diazepam) to a set of wells.

-

Incubate the plate at a specified temperature for a defined period to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the specific binding as a function of the concentration of this compound.

-

Fit the data to a one-site competition model to determine the Ki (inhibitory constant) of the compound.

-

Expected Outcome: If this compound binds to the GABA-A receptor, it will displace the radioligand in a concentration-dependent manner, allowing for the calculation of its binding affinity.

Summary of Predicted Mechanisms and Key Physicochemical Properties

The following table summarizes the two primary hypothetical mechanisms of action for this compound.

| Parameter | Predicted Mechanism I | Predicted Mechanism II |

| Primary Target | AMPA Receptor | GABA-A Receptor |

| Proposed Action | Negative Allosteric Modulator | Positive Allosteric Modulator/Orthosteric Ligand |

| Physiological Effect | Reduction of Excitatory Neurotransmission | Enhancement of Inhibitory Neurotransmission |

| Potential Therapeutic Area | Chronic Pain, Epilepsy | Anxiety, Insomnia, Epilepsy |

| Key Structural Moieties | C3-isopropyl (lipophilicity), Isoxazole core | C5-aminomethyl (GABA mimicry), Isoxazole core |

Conclusion and Future Directions

This technical guide has outlined two plausible, scientifically-grounded mechanisms of action for this compound in the CNS based on the extensive literature on related isoxazole derivatives. The primary predicted targets are AMPA and GABA-A receptors, both of which are critical players in the balance of excitation and inhibition in the brain. The provided experimental protocols offer a clear path forward for the empirical validation of these hypotheses.

Future research should focus on a systematic evaluation of this compound's activity at a broader panel of CNS targets to fully characterize its pharmacological profile. Subsequent in vivo studies will be necessary to determine its therapeutic potential and safety profile. The insights gained from such studies will not only elucidate the mechanism of this specific compound but also contribute to the broader understanding of isoxazole derivatives as a valuable class of CNS-active agents.

References

-

Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. Available at: [Link].

-

Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed. Available at: [Link].

- Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. CoLab.

-

(PDF) Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. ResearchGate. Available at: [Link].

-

Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. PubMed. Available at: [Link].

-

Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC - PubMed Central. Available at: [Link].

-

Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed. Available at: [Link].

-

Molecular dynamics and structure-activity relationship data provide... ResearchGate. Available at: [Link].

-

Isoxazole–(iso)oxazole hybrids to treat central nervous system disorders. ResearchGate. Available at: [Link].

-

4-Heterocyclic aryl isoxazoline derivatives as GABAA receptor modulators. ResearchGate. Available at: [Link].

-

A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [Link].

-

A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology. PubMed. Available at: [Link].

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC. Available at: [Link].

-

Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. International Journal of Pharmaceutical and Biological Science Archive. Available at: [Link].

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link].

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link].

-

Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications. Available at: [Link].

-

Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding. UCL Discovery. Available at: [Link].

-

Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. MDPI. Available at: [Link].

-

Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. PMC - PubMed Central. Available at: [Link].

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review [mdpi.com]

- 4. Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]

- 5. mdpi.com [mdpi.com]

- 6. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies of 5-Aminomethyl-3-isopropylisoxazole: A Technical Guide for Preclinical Evaluation

For: Researchers, scientists, and drug development professionals.

Abstract

This in-depth technical guide provides a comprehensive framework for conducting in vitro studies on 5-Aminomethyl-3-isopropylisoxazole, a heterocyclic compound with potential therapeutic applications. Recognizing the broad biological activities of isoxazole derivatives, this document details essential experimental protocols to rigorously assess the cytotoxic, anti-proliferative, and mechanistic properties of this specific molecule. The guide is structured to provide not only step-by-step methodologies but also the scientific rationale behind experimental choices, ensuring a thorough and well-validated preclinical evaluation. This document is intended to serve as a foundational resource for researchers initiating the investigation of this compound in a cancer research context.

Introduction: The Therapeutic Potential of Isoxazole Derivatives

The isoxazole moiety, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry.[1][2] This scaffold is present in numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] The versatility of the isoxazole ring allows for structural modifications that can fine-tune its pharmacological profile, making it a valuable starting point for the design of novel therapeutic agents.[3]

This compound is an isoxazole derivative that holds promise for further investigation. While specific data on this exact compound is limited in publicly available literature, its structural features suggest it may serve as a valuable building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders or having potential as neuroprotective agents.[4][5][6] Furthermore, the broader class of isoxazole derivatives has been shown to possess cytotoxic properties against various cancer cell lines.[7][8][9] Therefore, a systematic in vitro evaluation is warranted to determine the potential of this compound as a candidate for drug development.

This guide will outline a logical progression of in vitro experiments designed to characterize the biological activity of this compound, focusing on its potential as an anticancer agent.

Core Experimental Workflow: From Cytotoxicity to Mechanism of Action

The following sections detail a series of interconnected in vitro assays. This workflow is designed to first establish the compound's general cytotoxic and anti-proliferative effects, and then to delve into the underlying cellular mechanisms.

Cell Line Selection and Culture

The choice of cell lines is critical for the relevance of in vitro findings. A panel of well-characterized cancer cell lines from different tissue origins is recommended to assess the compound's spectrum of activity.

Recommended Cell Lines:

-

MCF-7: Human breast adenocarcinoma cell line (estrogen receptor-positive).

-

MDA-MB-231: Human breast adenocarcinoma cell line (triple-negative).

-

A549: Human lung carcinoma cell line.

-

HCT116: Human colon cancer cell line.

-

HEK293T: Human embryonic kidney cells (as a non-cancerous control to assess selectivity).

Protocol for Cell Culture:

-

Procurement: Obtain all cell lines from a certified cell bank (e.g., ATCC) to ensure authenticity and quality.

-

Media Preparation: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

-

Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.

Experimental Rationale: This initial screen is crucial for determining the concentration range over which this compound exerts a cytotoxic effect and for calculating the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Evaluation of Anti-Proliferative Effects: Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies. It provides a measure of long-term cell survival and proliferative capacity.

Experimental Rationale: While the MTT assay measures short-term viability, the colony formation assay provides insight into the compound's ability to inhibit long-term cell proliferation and clonogenic survival.

Protocol:

-

Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically below the IC50) for the duration of colony formation (10-14 days).

-

Colony Staining: After the incubation period, fix the colonies with methanol and stain them with crystal violet.

-

Quantification: Count the number of colonies (typically defined as clusters of ≥50 cells) and calculate the plating efficiency and surviving fraction.

Unraveling the Mechanism: Cell Cycle Analysis and Apoptosis Assays

Understanding how a compound affects cell cycle progression and induces cell death is fundamental to its characterization as a potential anticancer agent.

2.4.1. Cell Cycle Analysis via Flow Cytometry

Experimental Rationale: This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). A compound that induces cell cycle arrest at a specific phase can indicate interference with key regulatory proteins of that phase.

Protocol:

-

Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 and 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

2.4.2. Apoptosis Detection by Annexin V/PI Staining

Experimental Rationale: Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[9] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the IC50 concentration of the compound for various time points (e.g., 12, 24, 48 hours).

-

Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Determine the percentage of cells in each quadrant representing different stages of cell death.

Data Presentation and Visualization

For clarity and comparative analysis, all quantitative data should be summarized in tables. Visual representations of workflows and potential signaling pathways are crucial for conveying complex information.

Data Summary Tables

Table 1: IC50 Values of this compound (µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

|---|---|---|---|

| MCF-7 | |||

| MDA-MB-231 | |||

| A549 | |||

| HCT116 |

| HEK293T | | | |

Table 2: Effect on Colony Formation (Surviving Fraction at IC25)

| Cell Line | Surviving Fraction |

|---|---|

| MCF-7 | |

| MDA-MB-231 | |

| A549 |

| HCT116 | |

Visualization of Experimental Workflows and Pathways

Diagram: General In Vitro Evaluation Workflow

Caption: A logical workflow for the in vitro evaluation of this compound.

Diagram: Hypothetical Apoptotic Signaling Pathway

Caption: A simplified, hypothetical signaling pathway illustrating how the compound might induce apoptosis.

Conclusion and Future Directions

The in vitro studies outlined in this guide provide a robust and systematic approach to characterizing the biological activity of this compound. The data generated from these experiments will be crucial for making informed decisions about the compound's potential for further development as a therapeutic agent. Positive and compelling results would justify progression to more advanced in vitro mechanistic studies (e.g., Western blotting for key cell cycle and apoptotic proteins, kinase inhibitor screening) and subsequently to in vivo efficacy and toxicology studies in animal models. The exploration of isoxazole-based molecules continues to be a promising avenue in the search for novel anticancer therapies.[10]

References

- Title: Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound Source: IJPPR URL

- Title: The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line Source: NIH URL

- Title: A review of isoxazole biological activity and present synthetic techniques Source: Not specified URL

- Title: In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives Source: Not specified URL

- Title: Isoxazole derivatives showing antimicrobial activity (48–60)

- Title: Application Notes and Protocols: 5-Aminomethyl-3-methoxyisoxazole in Medicinal Chemistry Source: Benchchem URL

- Title: this compound Source: Chem-Impex URL

- Title: 5-Aminométhyl-3-isopropylisoxazole Source: Chem-Impex URL

- Title: this compound | 543713-30-0 Source: J&K Scientific LLC URL

- Title: Application Notes and Protocols for 5-Aminomethyl-3-methoxyisoxazole in Material Science Source: Benchchem URL

- Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides Source: NIH URL

- Title: Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro Source: NIH URL

- Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: Not specified URL

- Title: In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol Source: PMC - NIH URL

- Title: Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives Source: Not specified URL

- Title: CN107721941B - Preparation method of 3-amino-5-methyl isoxazole Source: Google Patents URL

- Title: Exploring the impact of trifluoromethyl (–CF3)

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. jk-sci.com [jk-sci.com]

- 7. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

Discovery and history of isoxazole compounds in pharmacology

An In-Depth Technical Guide to the Discovery and Pharmacological History of Isoxazole Compounds

Abstract

Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic accessibility have cemented its role as a "privileged structure" in drug discovery. This guide provides a comprehensive overview of the historical milestones in isoxazole chemistry, from its initial synthesis to its establishment as a critical pharmacophore in numerous FDA-approved drugs. We will explore the evolution of synthetic strategies, the mechanistic underpinnings of its diverse biological activities, and the structure-activity relationships that have guided the development of groundbreaking therapeutics across multiple disease areas, including infectious diseases, inflammation, and oncology.

Introduction: The Isoxazole Scaffold – A Profile of a Pharmacophore

The isoxazole ring is an unsaturated azole, isomeric with oxazole, distinguished by the 1,2-positioning of its oxygen and nitrogen heteroatoms.[2] This arrangement imparts a unique set of physicochemical properties that are highly advantageous for drug design. The ring is electron-rich, yet the weak N-O bond makes it susceptible to ring-cleavage reactions, rendering it a versatile synthetic intermediate.[1][3] Its structure allows it to act as a bioisostere for other functional groups, influencing a molecule's pharmacokinetic and pharmacodynamic profiles by participating in hydrogen bonding and π-π stacking interactions.[2] These characteristics have made the isoxazole moiety a recurring feature in a wide array of pharmacologically active compounds, enhancing potency, selectivity, and metabolic stability.[4][5]

Foundational Discoveries and the Dawn of Isoxazole Synthesis

The history of isoxazole chemistry began in the late 19th century. The first synthesis of the isoxazole ring is credited to Ludwig Claisen in 1888, who identified the cyclic structure of 3-methyl-5-phenylisoxazole.[6] However, it was the pioneering work of A. Quilico between 1930 and 1946 that significantly advanced the field, particularly through the study of 1,3-dipolar cycloaddition reactions between nitrile oxides and unsaturated compounds, which remains a cornerstone of isoxazole synthesis today.[6]

This cycloaddition strategy is valued for its efficiency and regioselectivity, allowing for the controlled construction of substituted isoxazoles. The in-situ generation of nitrile oxides from precursors like aldoximes is a common and effective approach.

Experimental Protocol: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

This protocol describes a general, reliable method for synthesizing 3,5-disubstituted isoxazoles, a common structural motif in pharmacologically active molecules.

Objective: To synthesize a 3,5-disubstituted isoxazole via the 1,3-dipolar cycloaddition of a nitrile oxide (generated in-situ from an aldoxime) with a terminal alkyne.

Materials:

-

Substituted Aldoxime (1.0 eq)

-

Terminal Alkyne (1.2 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Pyridine (1.5 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath

Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask, add the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq). Dissolve the components in the chosen solvent (e.g., DCM).

-

Formation of Hydroxamoyl Chloride: Cool the reaction mixture to 0°C using an ice bath. Add N-Chlorosuccinimide (NCS) portion-wise over 10-15 minutes. The causality for this step is the conversion of the aldoxime into the corresponding hydroxamoyl chloride intermediate, which is the direct precursor to the nitrile oxide dipole.

-

In-Situ Generation of Nitrile Oxide and Cycloaddition: Slowly add pyridine to the reaction mixture at 0°C. The addition of a base dehydrohalogenates the hydroxamoyl chloride, generating the highly reactive nitrile oxide intermediate in-situ. This intermediate immediately undergoes a [3+2] cycloaddition reaction with the terminal alkyne present in the flask. This one-pot approach is crucial for handling the often-unstable nitrile oxide.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.

CNS Agents: The isoxazole ring is present in compounds targeting the CNS. Leflunomide is an immunomodulatory drug used for rheumatoid arthritis, whose active metabolite inhibits dihydroorotate dehydrogenase. [5][7]Furthermore, the natural product ibotenic acid and its synthetic analogue muscimol, both containing an isoxazole ring, are potent GABAA receptor agonists. [1][8]Zonisamide is an isoxazole-containing anticonvulsant used in the treatment of epilepsy. [1]

Modern Era: Isoxazoles in Oncology and as Privileged Scaffolds

In recent decades, isoxazole derivatives have gained significant attention for their anticancer potential. [9][10]They exhibit a wide range of mechanisms, including the inhibition of kinases, topoisomerase, and tubulin polymerization, as well as inducing apoptosis. [3][9]The ability to modify the substituents on the isoxazole ring allows for fine-tuning of the structure-activity relationship (SAR) to target specific cancer-related pathways. [3][11]For example, isoxazole derivatives have been developed as potent and selective inhibitors of enzymes like SMYD3, which is implicated in various cancers. [12][13] The continued success and broad applicability of this heterocycle have solidified its status as a "privileged scaffold" in medicinal chemistry. Its robust nature, combined with well-established synthetic routes, ensures that it remains a go-to building block for designing novel therapeutic agents. [14][15]

| Drug Name | Therapeutic Class | Year of Note | Key Feature/Mechanism |

|---|---|---|---|

| Sulfisoxazole | Antibacterial (Sulfonamide) | ~1940s | Improved solubility over earlier sulfonamides. [1] |

| Oxacillin/Cloxacillin | Antibacterial (β-lactam) | ~1960s | Penicillinase-resistant due to bulky isoxazolyl group. [1] |

| Leflunomide | DMARD | 1998 (FDA Approval) | Immunosuppressive; inhibits pyrimidine synthesis. [5] |

| Zonisamide | Anticonvulsant | 2000 (FDA Approval) | Blocks sodium/calcium channels. [1] |

| Valdecoxib | Anti-inflammatory (COX-2) | 2001 (FDA Approval) | Selective COX-2 inhibitor for pain and inflammation. [16] |

| Risperidone | Antipsychotic | 1993 (FDA Approval) | Contains a benzisoxazole moiety; dopamine/serotonin antagonist. [1]|

Conclusion

From its initial synthesis over a century ago, the isoxazole ring has evolved from a chemical curiosity into an indispensable tool in pharmacology. Its journey through the development of antibacterial, anti-inflammatory, and CNS-active drugs highlights its remarkable versatility. The continued discovery of novel isoxazole-based compounds, particularly in the challenging field of oncology, demonstrates that the rich history of this scaffold is still being written. For drug development professionals, a deep understanding of the synthesis, mechanisms, and structure-activity relationships of isoxazole derivatives remains critical for innovating the next generation of targeted therapies.

References

-

Gandeepan, P., & Li, C. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

-

Kumar, M., & Singh, R. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical and Clinical Research.

-

(2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

-

Gandeepan, P., & Li, C. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.

-

Kumar, M., & Singh, R. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical and Clinical Research.

-

(2025). Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. BenchChem.

-

(2025). An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives. BenchChem.

-

Sharma, V., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry.

-

(2024). Potential activities of isoxazole derivatives. wisdomlib.org.

-

de Oliveira, R., & de Fátima, Â. (2016). Benzisoxazole: a privileged scaffold for medicinal chemistry. Future Medicinal Chemistry.

-

(n.d.). Isoxazole Scaffolds: Building Blocks for Innovation in Science. NINGBO INNO PHARMCHEM CO.,LTD.

-